2,6-Octadiene, 2,4-dimethyl-
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Overview
Description
2,6-Octadiene, 2,4-dimethyl- is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds in its structure. This compound is also known by its IUPAC name, (6E)-2,6-dimethylocta-2,6-diene . It is a colorless liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2,6-Octadiene, 2,4-dimethyl- involves the use of geraniol as a starting material. The process includes the following steps :
- Geraniol is reacted with methyllithium in the presence of hexamethylphosphoric triamide (HMPA) and diethyl ether at 0°C.
- The reaction mixture is then treated with p-toluenesulfonyl chloride, followed by the addition of anhydrous lithium chloride.
- The mixture is stirred overnight, and the product is isolated by distillation.
Industrial Production Methods
Industrial production methods for 2,6-Octadiene, 2,4-dimethyl- typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is often used as an intermediate in the synthesis of other chemicals.
Chemical Reactions Analysis
Types of Reactions
2,6-Octadiene, 2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds and peroxy compounds.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and other peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used for reduction reactions.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds and peroxy compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2,6-Octadiene, 2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Octadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, during ozonolysis, the compound reacts with ozone to form carbonyl compounds and peroxy compounds . This reaction involves the cleavage of the double bonds and the formation of new chemical bonds with oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
- cis-2,6-Dimethyl-2,6-octadiene
- 2,6-Dimethyl-2-trans-6-octadiene
- 3,7-Dimethyl-2,6-octadiene
- 2,6-Dimethyl-2,cis-6-octadiene
- 2,6-Dimethyl-2,trans-6-octadiene
Uniqueness
2,6-Octadiene, 2,4-dimethyl- is unique due to its specific molecular structure and the presence of two double bonds at specific positions. This structural arrangement gives it distinct chemical properties and reactivity compared to its isomers and other similar compounds.
Properties
CAS No. |
63843-03-8 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2,4-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5-6,8,10H,7H2,1-4H3 |
InChI Key |
TXULYAYLIDLYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C)C=C(C)C |
Origin of Product |
United States |
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